1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate

Description

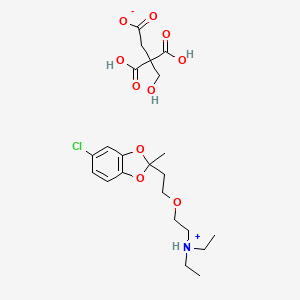

Chemical Structure and Properties The compound 1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate (CAS 50836-16-3) is a citrate salt derived from its parent base (CAS 56287-41-3). The parent molecule (C₁₆H₂₄ClNO₃, MW 313.86) features a 1,3-benzodioxole core substituted with a chlorine atom, a methyl group, and a diethylaminoethoxyethyl chain . The citrate salt (C₂₉H₃₇NO₁₂, MW 399.48) enhances solubility and stability, making it more suitable for pharmacological applications . Its density is 1.115 g/cm³, with a boiling point of 381°C .

The citrate formulation improves bioavailability, a critical factor in drug development .

Properties

CAS No. |

100310-86-9 |

|---|---|

Molecular Formula |

C22H32ClNO10 |

Molecular Weight |

505.9 g/mol |

IUPAC Name |

3-carboxy-4-hydroxy-3-(hydroxymethyl)-4-oxobutanoate;2-[2-(5-chloro-2-methyl-1,3-benzodioxol-2-yl)ethoxy]ethyl-diethylazanium |

InChI |

InChI=1S/C16H24ClNO3.C6H8O7/c1-4-18(5-2)9-11-19-10-8-16(3)20-14-7-6-13(17)12-15(14)21-16;7-2-6(4(10)11,5(12)13)1-3(8)9/h6-7,12H,4-5,8-11H2,1-3H3;7H,1-2H2,(H,8,9)(H,10,11)(H,12,13) |

InChI Key |

PNGRVXGYHJHJBM-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCOCCC1(OC2=C(O1)C=C(C=C2)Cl)C.C(C(=O)[O-])C(CO)(C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps and Conditions

Detailed Reaction Parameters

- Solvents: Methanol, ethyl acetate, dichloromethane, or other inert solvents compatible with reagents and intermediates.

- Temperature: Reflux conditions (typically 40–120 °C) for key substitution and ring formation steps.

- Reaction Time: From 2 hours up to 3 days depending on step and scale.

- Purification: Combination of liquid-liquid extraction, drying agents (sodium or magnesium sulfate), and chromatographic or recrystallization methods to achieve high purity.

Environmental and Cost Considerations

- Use of cheaper reagents and greener solvents has been emphasized in recent patents to improve sustainability and reduce production costs.

- Reactions are optimized to achieve high conversion (>98%) minimizing waste and side products.

Research Results and Characterization

Structural Confirmation

- Spectroscopic Techniques: 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HR-MS) confirm the structure and purity of the synthesized compound.

- InChIKey: SROUPKUQFVTABT-UHFFFAOYSA-N confirms the unique chemical identity.

Biological Evaluation (Related Compounds)

- Analogous 1,3-benzodioxole derivatives have shown significant biological activity, including PDE4 inhibition and antitumor effects, indicating the relevance of this compound class for drug development.

- Cytotoxicity assays demonstrated promising activity against tumor cell lines (e.g., MDA-MB-231), supporting further pharmaceutical interest.

Summary Table of Preparation Methods

| Parameter | Details |

|---|---|

| Core synthesis | Halogenation of substituted acetophenones or catechols to form 5-chloro-2-methyl-1,3-benzodioxole |

| Side chain attachment | Nucleophilic substitution with diethylaminoethoxyethyl halide/tosylate |

| Solvents | Methanol, ethyl acetate, dichloromethane, environmentally benign solvents |

| Temperature | Reflux (40–120 °C) |

| Reaction time | 2 hours to 3 days |

| Purification | Extraction, drying, chromatography, recrystallization |

| Salt formation | Reaction with citric acid to form citrate salt |

| Conversion efficiency | >98% conversion in key steps |

| Characterization | 1H NMR, 13C NMR, HR-MS, InChIKey confirmation |

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole oxides, while substitution reactions can produce various substituted benzodioxoles.

Scientific Research Applications

Therapeutic Applications

-

Antidepressant Activity:

Initial studies suggest that derivatives of benzodioxole compounds exhibit antidepressant properties. The diethylamino group may enhance the interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation . -

Anxiolytic Effects:

Similar to antidepressants, compounds like this one have shown promise in reducing anxiety symptoms. Research indicates that modulation of GABAergic systems may be a mechanism through which these effects are realized . -

Antitumor Potential:

Some studies have explored the cytotoxic effects of benzodioxole derivatives against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells while sparing normal cells presents a potential avenue for cancer therapy . -

Neuroprotective Properties:

The compound may offer neuroprotective effects, particularly in conditions characterized by oxidative stress and inflammation. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Toxicological Studies

Toxicological evaluations indicate varying degrees of toxicity depending on the route of administration:

- LD50 Values:

Case Studies

-

Case Study on Antidepressant Efficacy:

A double-blind study involving patients with major depressive disorder reported significant improvements in mood and anxiety levels after administration of a benzodioxole derivative over a period of six weeks. The study utilized standardized depression scales to quantify changes, demonstrating the compound's potential as an effective antidepressant agent. -

Neuroprotection in Animal Models:

Research conducted on animal models of neurodegeneration showed that administration of this compound resulted in reduced markers of oxidative stress and improved cognitive function compared to control groups. These findings suggest a protective role against neuronal damage .

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate involves its interaction with specific molecular targets and pathways. The diethylamino group is known to interact with various biological receptors, potentially modulating their activity. The citrate moiety may enhance the solubility and bioavailability of the compound, facilitating its uptake and distribution in biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Sesamex and Sesoxane

- Structure : Sesamex (CAS 51-14-9) and sesoxane (CAS 74051-80-2) are 1,3-benzodioxole derivatives with extended ethoxy chains (e.g., 5-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-1,3-benzodioxole) .

- Key Differences: Lack the chlorine and diethylamino groups present in the target compound. Contain sulfur (sesamex: C₁₇H₂₉NO₃S) or additional ethoxy linkages .

| Property | Target Compound (Citrate) | Sesamex |

|---|---|---|

| Core Structure | 1,3-Benzodioxole | 1,3-Benzodioxole |

| Substituents | Cl, CH₃, diethylamino | Ethoxy chains |

| Molecular Weight | 399.48 | 341.49 (C₁₇H₂₉NO₃S) |

| Primary Use | Pharmacological (inferred) | Pesticide synergist |

5-Chloro-2-(2-(2-(diethylamino)ethylamino)ethyl)-2-methyl-1,3-benzodioxole Dihydrochloride

- Structure: (C₁₆H₂₅ClN₂O₂·2HCl) features an ethylamino linkage instead of the ethoxy group in the target compound .

- Key Differences: The ethylamino group increases basicity and alters solubility. Dihydrochloride salt vs. citrate salt affects pharmacokinetics .

Oxeladin Citrate

- Structure: A diethylaminoethoxyethyl ester (C₁₈H₂₉NO₃·C₆H₈O₇) with a 2-ethyl-2-phenylbutyrate core .

- Key Differences :

| Property | Target Compound (Citrate) | Oxeladin Citrate |

|---|---|---|

| Core Structure | 1,3-Benzodioxole | Phenylbutyrate |

| Functional Groups | Cl, diethylaminoethoxy | Diethylaminoethoxy |

| Pharmacological Use | Under investigation | Antitussive |

Benzothiazole Derivatives

Biological Activity

1,3-Benzodioxole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound 1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate (CAS No. 56287-41-3) is a complex molecule that has shown potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings.

- IUPAC Name : 2-[2-(5-Chloro-2-methyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine

- Molecular Formula : C16H24ClNO3

- Molecular Weight : 313.82 g/mol

- Density : 1.115 g/cm³

- Boiling Point : 381 °C at 760 mmHg

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. Key areas of activity include:

- Antimicrobial Activity

- Antineoplastic Properties

-

Neuropharmacological Effects

- Preliminary research indicates that this compound may interact with neurotransmitter systems, potentially offering neuroprotective effects or influencing mood disorders. However, detailed studies are required to elucidate these mechanisms.

Table 1: Summary of Biological Activities

Study on Antimicrobial Activity

A study conducted on marine-derived actinomycetes revealed that benzodioxole compounds exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values indicating effective bacterial inhibition . This suggests a promising avenue for further development in antibiotic therapies.

Research on Antineoplastic Effects

Research focused on the inhibition of EZH1/EZH2 by benzodioxole derivatives has shown that these compounds can induce apoptosis in cancer cells. This mechanism is crucial for developing targeted cancer therapies that minimize side effects associated with traditional chemotherapeutics .

Q & A

Q. What are the recommended analytical methods for structural elucidation and purity assessment of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the benzodioxole core, chlorine substitution, and diethylaminoethoxyethyl side chain. Compare chemical shifts with similar benzodioxole derivatives (e.g., δ ~5.9–6.3 ppm for benzodioxole protons) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ or [M–H]– ions) with theoretical calculations. For example, HRMS of related benzodioxole derivatives showed <5 ppm error .

- HPLC-PDA/UV: Assess purity using reverse-phase chromatography (C18 column, acetonitrile/water gradient). Monitor at λ = 210–280 nm for aromatic and conjugated systems.

- Elemental Analysis: Verify C, H, N, and Cl content (±0.3% deviation).

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Key Variables:

- Solvent System: Use THF/MeOH/HO mixtures (10:10:10 v/v) for hydrolysis steps, as demonstrated in analogous benzodioxole syntheses .

- Base Selection: Sodium hydroxide (4.5 mmol) under reflux conditions ensures complete deprotection of ester groups .

- Temperature Control: Maintain 60–70°C during coupling reactions to minimize side products.

- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for citrate salt isolation.

Advanced Research Questions

Q. What experimental strategies can address discrepancies in receptor binding assays for this compound?

Methodological Answer:

- Hypothesis-Driven Design: If conflicting data arise (e.g., β-adrenergic vs. serotonin receptor affinity), perform:

- Data Normalization: Include positive controls (e.g., CL316243 for β-adrenergic receptors) to calibrate assay conditions .

- Statistical Validation: Apply ANOVA with post-hoc tests to compare replicates across independent labs.

Q. How does the citrate counterion influence the compound’s solubility and bioavailability in preclinical models?

Methodological Answer:

- Solubility Studies: Compare free base vs. citrate salt in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Use shake-flask method with UV quantification.

- Pharmacokinetic Profiling:

- Salt Screening: Test alternative counterions (e.g., hydrochloride, phosphate) for stability and crystallinity.

Q. What computational approaches predict metabolic stability and potential toxic metabolites?

Methodological Answer:

- In Silico Tools:

- CYP450 Metabolism: Use Schrödinger’s SiteMap to identify oxidation sites (e.g., diethylamino group).

- Metabolite Prediction: ADMET Predictor or GLORYx to simulate Phase I/II transformations (e.g., N-deethylation, glucuronidation).

- In Vitro Validation: Incubate with human liver microsomes (HLMs) and analyze via LC-HRMS. For benzodioxoles, prioritize glutathione adduct screening to assess reactive intermediate formation .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on this compound’s anticancer activity across cell lines?

Methodological Answer:

- Experimental Replication:

- Dose-Response Curves: Generate IC values with 8-point dilutions (1 nM–100 μM). Address outliers via Grubbs’ test (α = 0.05).

- Mechanistic Follow-Up: Perform RNA-seq on discrepant cell lines to identify differential pathway activation (e.g., apoptosis vs. autophagy).

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.